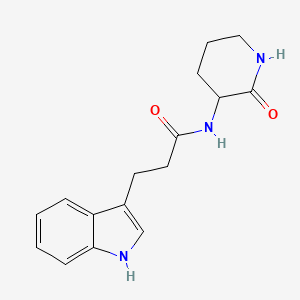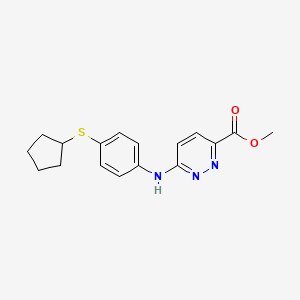
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a pyridazine derivative and has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. The compound has also been found to inhibit the activity of NF-κB, which is involved in inflammation.
Biochemical and physiological effects:
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. In addition, the compound has been found to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6.
実験室実験の利点と制限
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has several advantages and limitations for lab experiments. The compound has shown promising results in vitro as an anticancer and anti-inflammatory agent. However, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, the compound has low solubility in water, which may limit its use in certain experiments.
将来の方向性
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has several potential future directions for research. The compound can be further studied for its potential applications in the treatment of cancer and inflammation. The compound can also be modified to improve its solubility and pharmacokinetics. In addition, the compound can be studied in vivo to determine its toxicity and efficacy in animal models. Finally, the compound can be used as a lead compound for the development of new anticancer and anti-inflammatory agents.
Conclusion:
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate is a promising compound that has potential applications in the field of medicinal chemistry. The compound has shown promising results as an anticancer and anti-inflammatory agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications. The compound has several advantages and limitations for lab experiments, and its future directions include further studies in vivo and the development of new anticancer and anti-inflammatory agents.
合成法
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been synthesized using various methods. One of the most commonly used methods is the reaction of 4-cyclopentylsulfanyl aniline with 2,3-dichloropyridazine in the presence of a base, followed by the reaction with methyl chloroformate. The yield of the compound obtained through this method is around 60%.
科学的研究の応用
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also shown potential as an anti-inflammatory agent.
特性
IUPAC Name |
methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-22-17(21)15-10-11-16(20-19-15)18-12-6-8-14(9-7-12)23-13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWPVMOPPIYJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NC2=CC=C(C=C2)SC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
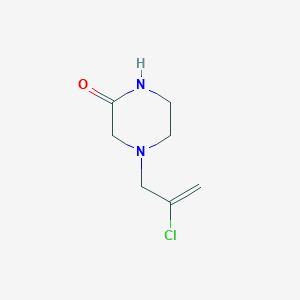
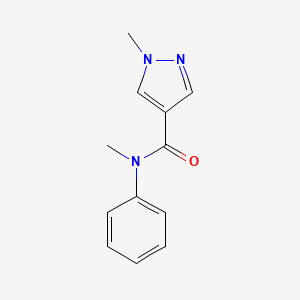
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
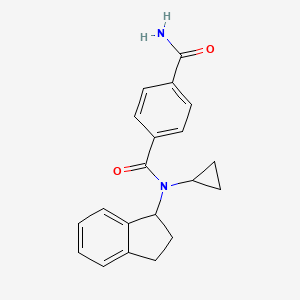
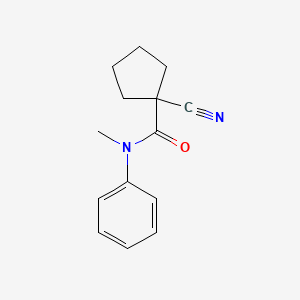
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
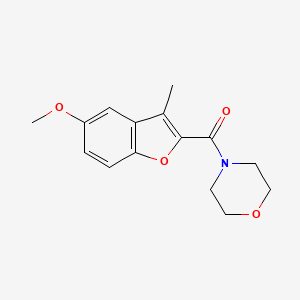
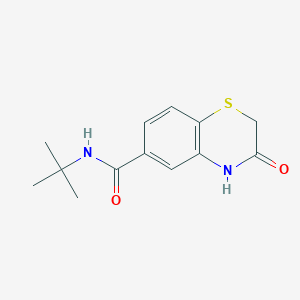
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
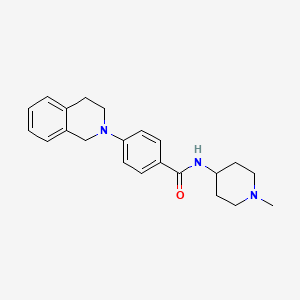
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
